1-Bromo-4-(fluoromethoxy)benzene
Description
Contextualization within Halogenated Arenes and Fluoroethers
Halogenated arenes are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are substituted by a halogen. wikipedia.org These compounds are significant in various industrial applications, including the manufacturing of polymers and pharmaceuticals. wikipedia.orgnoaa.gov The reactivity of halogenated arenes is influenced by the specific halogen present, with reactivity generally decreasing down the group from fluorine to iodine. wikipedia.org
Fluoroethers are a class of organic compounds containing an ether linkage with at least one fluorine atom attached to an alkyl or aryl group. The introduction of fluorine can significantly alter the properties of the parent ether, often enhancing metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry. innospk.comnih.gov
1-Bromo-4-(fluoromethoxy)benzene combines features of both these classes. It possesses a bromine atom on the aromatic ring, making it a bromoarene, and a fluoromethoxy group (-OCH2F), categorizing it as a fluoroether. This dual functionality provides a unique platform for synthetic transformations and the introduction of this moiety into more complex molecules.
Significance of the Fluoromethoxy Moiety in Chemical Research
The fluoromethoxy group is a key structural element that imparts specific properties to a molecule. The high electronegativity of the fluorine atom can influence the electronic environment of the benzene ring, affecting its reactivity in various chemical reactions. innospk.com
In the context of drug discovery, the incorporation of fluorine-containing groups is a widely used strategy to enhance a compound's metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is strong and less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, which can lead to improved pharmacokinetic profiles of drug candidates. researchgate.net The fluoromethoxy group, in particular, has been explored as a bioisostere for other functional groups to optimize the biological activity and physicochemical properties of molecules. nih.gov
Overview of Research Trends in Halogenated Fluoroaromatic Compounds
Furthermore, there is a growing focus on developing more efficient and environmentally benign methods for the synthesis of these compounds. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste.
The study of the environmental fate and potential impact of halogenated compounds is another critical area of research. nih.gov While many of these compounds are valued for their stability, this same property can lead to persistence in the environment. nih.gov Consequently, ongoing research aims to understand the behavior of these chemicals and to design new compounds with improved degradation profiles.
The investigation into the unique properties conferred by fluorine substitution continues to be a major driver of research. Scientists are exploring how varying the degree and position of fluorination on an aromatic ring can fine-tune the electronic, steric, and lipophilic properties of molecules for specific applications, including liquid crystals and positron emission tomography (PET) imaging agents. researchgate.net
Interactive Data Table
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4-(fluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUHUXZJVYFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 4 Fluoromethoxy Benzene
Direct O-Monofluoromethylation Approaches
Direct O-monofluoromethylation involves the introduction of a fluoromethyl group (–CH₂F) directly onto the oxygen atom of a phenolic precursor, such as 4-bromophenol (B116583). This approach is often favored for its efficiency and atom economy.
Electrophilic Monofluoromethylation using Chlorofluoromethane (B1204246) (CH₂ClF)
One of the most direct methods for synthesizing aryl fluoromethyl ethers is the reaction of phenols with an electrophilic monofluoromethylating agent. Inexpensive and readily available chlorofluoromethane (CH₂ClF) has been effectively utilized for this transformation. Current time information in Bangalore, IN.
The successful monofluoromethylation of phenols with chlorofluoromethane is highly dependent on the reaction conditions. Research has shown that the choice of base and solvent is critical for achieving high yields. Initial studies using phenol (B47542) as a model substrate revealed that weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetonitrile (B52724) (CH₃CN) resulted in low product yields (<10%). Current time information in Bangalore, IN. A significant improvement was observed when switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF), which increased the yield to 53%. Current time information in Bangalore, IN.
The optimal conditions were identified as using sodium hydride (NaH) as the base in DMF. Current time information in Bangalore, IN.wikipedia.org At room temperature, this combination provided a 74% yield, which was further improved to an excellent 86% yield by increasing the reaction temperature to 80 °C. Current time information in Bangalore, IN. Other polar, non-protic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) were also found to be suitable for the reaction. Current time information in Bangalore, IN.
Table 1: Optimization of Reaction Conditions for Monofluoromethylation of Phenol with CH₂ClF Current time information in Bangalore, IN.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ (1.1) | CH₃CN | 80 | <10 |
| 2 | Cs₂CO₃ (1.1) | CH₃CN | 80 | <10 |
| 3 | Cs₂CO₃ (1.1) | DMF | 80 | 53 |
| 4 | NaH (1.1) | DMF | Room Temp. | 74 |
| 5 | NaH (1.1) | DMF | 80 | 86 |
| 6 | NaH (1.1) | DMSO | 80 | 85 |
| 7 | NaH (1.1) | NMP | 80 | 81 |
Under the optimized reaction conditions (NaH in DMF at 80 °C), the monofluoromethylation using CH₂ClF was successfully applied to a wide range of structurally diverse phenol derivatives. Current time information in Bangalore, IN. The reaction is highly efficient, providing the corresponding monofluoromethoxy arenes in excellent yields, typically between 86% and 95%. Current time information in Bangalore, IN.
Crucially, the reaction is compatible with phenols bearing halogen substituents, such as bromine and iodine. Current time information in Bangalore, IN. Specifically, the precursor to the title compound, 4-bromophenol, undergoes smooth monofluoromethylation to yield 1-Bromo-4-(fluoromethoxy)benzene in high yield. Current time information in Bangalore, IN. This tolerance for bromo- and iodo-substituents is synthetically valuable, as these groups can be used for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. Current time information in Bangalore, IN. The electronic properties of the substituents on the phenyl ring did not appear to significantly influence the reaction's efficiency. wikipedia.org
Table 2: Monofluoromethylation of Various Substituted Phenols with CH₂ClF Current time information in Bangalore, IN.
| Entry | Phenol Precursor | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenol | Fluoromethoxybenzene | 86 |
| 2 | 4-Methylphenol | 1-(Fluoromethyl)-4-methylbenzene | 95 |
| 3 | 4-Methoxyphenol | 1-(Fluoromethyl)-4-methoxybenzene | 92 |
| 4 | 4-Bromophenol | This compound | 91 |
| 5 | 4-Iodophenol | 1-(Fluoromethyl)-4-iodobenzene | 89 |
| 6 | 3-Bromophenol | 1-Bromo-3-(fluoromethoxy)benzene | 88 |
The mechanism of the O-monofluoromethylation reaction with chlorofluoromethane has been investigated to determine whether it proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway or a single-electron transfer (SET) mechanism. Current time information in Bangalore, IN. Experiments conducted in the presence of radical scavengers, such as nitrobenzene, showed no inhibition of the reaction. Current time information in Bangalore, IN. This result strongly supports an Sₙ2 mechanism, where the phenoxide ion, formed by the deprotonation of the phenol by NaH, acts as a nucleophile and attacks the electrophilic carbon of CH₂ClF, displacing the chloride ion. Current time information in Bangalore, IN. The alternative SET pathway is considered unlikely due to the lack of sensitivity to radical inhibitors. Current time information in Bangalore, IN.
Monofluoromethylation with Sulfoximine-Based Reagents (e.g., PhSO(NTs)CH₂F)
An alternative approach for the direct O-monofluoromethylation of phenols involves the use of N-tosyl-S-fluoromethyl-S-phenylsulfoximine (PhSO(NTs)CH₂F). wikipedia.orgkhanacademy.org This reagent has been developed as an efficient and direct monofluoromethylating agent for a variety of nucleophiles, including phenols. wikipedia.orgorganicchemistrytutor.com
The reaction typically involves treating the phenol precursor with the sulfoximine (B86345) reagent in the presence of a base. For example, [1,1'-biphenyl]-4-ol can be successfully monofluoromethylated by reacting it with PhSO(NTs)CH₂F and sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 80 °C, achieving a 95% yield in 4 hours. organicchemistrytutor.com This methodology provides an effective alternative to using gaseous reagents like chlorofluoromethane and is applicable to a range of phenolic substrates. wikipedia.orgkhanacademy.org
Multistep Synthetic Pathways Involving Strategic Fluoroalkylation
Beyond the direct monofluoromethylation of 4-bromophenol, this compound can theoretically be synthesized via a multistep pathway. A plausible route involves the initial synthesis of fluoromethoxybenzene followed by electrophilic aromatic substitution to introduce the bromine atom.
This strategy relies on the directing effects of the fluoromethoxy (–OCH₂F) group. Like other alkoxy groups (e.g., methoxy, –OCH₃), the fluoromethoxy group is an ortho-, para-director in electrophilic aromatic substitution. youtube.comlibretexts.org The lone pairs of electrons on the oxygen atom can be donated into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during ortho and para attack. youtube.comlibretexts.org This stabilization lowers the activation energy for substitution at these positions compared to meta attack. libretexts.org
Therefore, the bromination of fluoromethoxybenzene is expected to yield a mixture of ortho- and para-isomers, with the para-isomer, this compound, often being the major product due to reduced steric hindrance. The reaction would typically be carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). organicchemistrytutor.com The catalyst polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) that can attack the activated aromatic ring.
This multistep approach, while potentially having more steps than direct monofluoromethylation, offers an alternative strategy for accessing the target compound from different starting materials.
Integration within Suzuki-Miyaura Coupling Sequences for Biphenyl (B1667301) Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. While direct Suzuki-Miyaura coupling of this compound as a starting material is a plausible transformation, the existing literature more frequently documents the use of structurally similar compounds like 1-bromo-4-fluorobenzene (B142099) in these reactions to generate various biphenyl derivatives. thieme-connect.deresearchgate.netugr.es This well-established reactivity provides a strong inferential basis for the successful application of this compound in similar coupling protocols.
The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the biphenyl product and regenerate the catalyst. mt.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored to the specific substrates.
For instance, studies on 1-bromo-4-fluorobenzene have demonstrated excellent conversion rates when coupled with various phenylboronic acids using a heterogeneous catalyst system of palladium nanoparticles supported on COOH-modified graphene. ugr.es These reactions are often carried out in aqueous solvents, highlighting the green chemistry advantages of this methodology. ugr.es It is anticipated that this compound would exhibit comparable reactivity under similar conditions.
Table 1: Representative Suzuki-Miyaura Coupling of a Related Aryl Bromide
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Product | Conversion (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on COOH-graphene | K₂CO₃ | H₂O/Ethanol | 4,4'-Difluorobiphenyl | >95 |
This table is illustrative and based on the reactivity of a closely related compound.
Functionalization of Bromobenzene Derivatives via Fluoroalkylation
A direct approach to the synthesis of this compound involves the introduction of the fluoromethoxy group onto a pre-existing brominated benzene (B151609) ring. This transformation can be conceptualized as a fluoroalkylation reaction. A common precursor for this strategy is 4-bromophenol, which can be converted to its corresponding phenoxide and subsequently reacted with a fluoromethylating agent.
The key step in this sequence is the O-fluoromethylation. While specific literature detailing the fluoromethylation of 4-bromophenol to yield this compound is not abundant, the general principles of ether synthesis are applicable. The reaction would typically proceed by deprotonating the hydroxyl group of 4-bromophenol with a suitable base, such as sodium hydride or potassium carbonate, to form the more nucleophilic phenoxide. This intermediate would then react with a fluoromethyl electrophile, such as fluoromethyl tosylate or a related species, in a nucleophilic substitution reaction.
The efficiency of this process is dependent on the choice of the fluoromethylating agent and the reaction conditions. The development of new and more effective reagents for fluoromethylation is an active area of research, driven by the increasing importance of fluorine-containing motifs in pharmaceuticals and agrochemicals.
Conversion of Related Halogenated Precursors
An alternative synthetic strategy involves the manipulation of functional groups on a benzene ring that already contains one or more halogen atoms. This can be approached in two primary ways: either by introducing the bromine atom onto a fluoromethoxybenzene precursor or by modifying a different halogenated precursor.
In the first approach, fluoromethoxybenzene could be subjected to electrophilic bromination. The fluoromethoxy group is an ortho, para-directing group, meaning that the incoming bromine atom would be directed to the positions ortho and para to the fluoromethoxy substituent. The reaction would likely employ a source of electrophilic bromine, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Careful control of the reaction conditions would be necessary to favor the formation of the desired para-isomer, this compound, over the ortho-isomer and to prevent polybromination. This method is analogous to the well-documented bromination of fluorobenzene (B45895) to produce p-bromofluorobenzene. google.com
In the second approach, a different dihalogenated benzene could serve as a precursor. For example, a molecule containing both a bromine and a different halogen, such as iodine, at the desired positions could undergo a selective reaction. Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in many cross-coupling reactions, it is conceivable to start with 1-bromo-4-iodobenzene (B50087) and selectively replace the iodine with a fluoromethoxy group. However, a more direct conversion of a different halogen, such as in 1-chloro-4-fluoromethoxybenzene, to the corresponding bromide is less common and would likely require more specialized reagents.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Bromo-4-(fluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the aromatic and fluoromethoxy protons. The aromatic protons appear as a multiplet in the range of δ 7.44-7.42 ppm, corresponding to the two protons on the carbons adjacent to the bromine atom, and another multiplet at δ 6.97-6.92 ppm for the two protons adjacent to the fluoromethoxy group. rsc.org A key feature is the signal for the fluoromethoxy protons (OCH₂F), which presents as a doublet at δ 5.68 ppm with a large coupling constant (J) of 54.5 Hz, a direct result of the coupling between the protons and the adjacent fluorine atom. rsc.org
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.44-7.42 | m | 2H | Ar-H | |
| 6.97-6.92 | m | 2H | Ar-H |
m : multiplet, d : doublet
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. In CDCl₃, the carbon attached to the fluoromethoxy group appears as a doublet at δ 155.9 ppm with a coupling constant of 3.0 Hz due to coupling with the fluorine atom. rsc.org The carbon bearing the bromine atom is observed at δ 116.1 ppm. rsc.org The aromatic carbons show signals at δ 132.6 ppm and a doublet at δ 118.5 ppm (J = 1.0 Hz). rsc.org A prominent feature is the signal for the carbon of the fluoromethoxy group, which resonates as a doublet at δ 100.7 ppm with a large coupling constant of 218.0 Hz, indicative of the direct bond to fluorine. rsc.org
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 155.9 | d | 3.0 | C-O |
| 132.6 | s | Ar-C | |
| 118.5 | d | 1.0 | Ar-C |
| 116.1 | s | C-Br |
d : doublet, s : singlet
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound in CDCl₃, the spectrum shows a single signal for the fluorine atom. This signal appears as a triplet at δ -149.1 ppm, with a coupling constant of 52.6 Hz. rsc.org This triplet multiplicity arises from the coupling of the fluorine nucleus with the two adjacent protons of the fluoromethoxy group. rsc.org
¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|
t : triplet
Vibrational Spectroscopy (IR)
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) using electron ionization (EI) for this compound determined the molecular ion (M)⁺ to have a mass of 203.9585, which is in close agreement with the calculated value of 203.9586 for the molecular formula C₇H₆BrFO. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. Although no specific X-ray crystal structure for this compound was found in the provided search results, related structures have been analyzed. For instance, the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene reveals weak intermolecular Br···O interactions. researchgate.net This technique, if applied to this compound, would provide definitive bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) Applications
No specific studies utilizing Density Functional Theory to analyze the electronic structure and properties of 1-Bromo-4-(fluoromethoxy)benzene have been identified.
Hartree-Fock and Semi-Empirical Methods
There are no available publications detailing the application of Hartree-Fock or semi-empirical methods to investigate this compound.
Prediction of Reactivity and Reaction Pathways
Computational studies predicting the reactivity and potential reaction pathways of this compound are not found in the current body of scientific literature.
Analysis of Intermolecular Interactions
Detailed computational analysis of the intermolecular interactions involving this compound has not been reported.
Future Research Directions
Development of Greener Synthetic Routes
The traditional synthesis of 1-Bromo-4-(fluoromethoxy)benzene often involves multi-step procedures with harsh reagents and the generation of significant waste. Future research will undoubtedly prioritize the development of more environmentally benign and economically viable synthetic strategies.
A significant leap forward in this area is the exploration of photoredox catalysis for C-H fluoromethoxylation of arenes. nih.gov A recent study demonstrated the synthesis of aryl monofluoromethyl ethers through the irradiation of redox-active N-(fluoromethoxy)benzotriazoles with blue LED light in the presence of a ruthenium catalyst. nih.gov This method avoids the use of ecologically problematic halofluorocarbons and allows for the late-stage functionalization of complex molecules. nih.gov Adapting this C-H activation approach to directly synthesize this compound from 1-bromobenzene would represent a major advancement in green chemistry.
Another promising avenue is the application of flow chemistry . The use of microreactors offers superior control over reaction parameters, enhanced safety when dealing with hazardous reagents, and the potential for process automation. researchgate.netresearchgate.net For instance, the flow synthesis of unstable diazo compounds has been successfully demonstrated, highlighting the potential for generating and immediately using reactive intermediates in a continuous process. researchgate.net Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint compared to traditional batch processes. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Photoredox C-H Fluoromethoxylation | Atom economy, avoidance of harsh reagents, potential for late-stage functionalization. nih.gov | Catalyst development, substrate scope expansion to include bromoarenes. |
| Flow Chemistry | Enhanced safety, improved process control, scalability, reduced waste. researchgate.netresearchgate.net | Reactor design, optimization of reaction conditions in a continuous flow system. |
Exploration of Novel Reaction Catalysis
The development of novel and more efficient catalytic systems is paramount for the synthesis and functionalization of this compound. The formation of the C-O and C-F bonds are key steps that can be improved through innovative catalysis.
Future research should focus on the development of catalysts for the direct fluoromethoxylation of phenols or arylboronic acids. While palladium-catalyzed cross-coupling reactions are well-established for forming C-C and C-N bonds using the bromine handle of this compound, the development of catalysts for the direct introduction of the -OCHF group is less mature. Research into palladium and nickel-catalyzed C-F bond formation offers a promising direction. mdpi.com For instance, palladium complexes with bulky phosphine (B1218219) ligands have shown success in nucleophilic aromatic fluorination. nih.gov
Furthermore, the use of organotrifluoroborates in conjunction with metal fluorides under microwave irradiation is an emerging area for mild and regioselective fluorination. tnstate.edu Exploring the application of such systems for the synthesis of fluoromethoxyarenes could lead to more efficient and selective processes. The mechanism of C-F bond formation is complex and often challenging; therefore, continued investigation into the mechanistic pathways of these reactions is crucial for catalyst design and optimization. acs.orgnih.gov
| Catalytic System | Reaction Type | Potential Advantages |
| Palladium/Nickel Complexes | C-F Bond Formation | High efficiency, broad substrate scope. mdpi.comnih.gov |
| Organotrifluoroborates/Metal Fluorides | Nucleophilic Fluorination | Mild reaction conditions, high regioselectivity. tnstate.edu |
Advanced Derivatization for Functional Material Design
The unique electronic properties imparted by the fluoromethoxy group make this compound an attractive scaffold for the design of novel functional materials. The bromine atom serves as a convenient handle for introducing a wide variety of functional groups through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Future research should explore the synthesis of multi-substituted benzene (B151609) derivatives using this compound as a starting material. A programmed synthesis approach, allowing for the sequential and selective introduction of different substituents onto the benzene ring, could lead to the creation of novel hexaarylbenzenes with tailored electronic and photophysical properties. nagoya-u.ac.jp Such unsymmetrical compounds have shown potential in applications like molecular electronics and bio-imaging. nagoya-u.ac.jp
The development of advanced functional materials , such as those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, represents a significant opportunity. wiley-vch.dewiley.comejournal.net By strategically modifying the structure of this compound, for example, by introducing electron-donating or -withdrawing groups, it is possible to fine-tune the material's properties. The synthesis of planar one-dimensional graphene nanoribbons, for which brominated aromatic compounds serve as precursors, is another exciting research direction with potential applications in nanoscale electronics. researchgate.net
| Application Area | Key Derivatization Strategy | Desired Properties |
| Molecular Electronics | Programmed synthesis of multi-substituted benzenes. nagoya-u.ac.jp | Tunable fluorescence, charge transport properties. |
| Organic Optoelectronics (OLEDs, OPVs) | Introduction of donor/acceptor groups via cross-coupling. | Optimized HOMO/LUMO levels, high quantum efficiency. |
| Nanomaterials | Use as a precursor for graphene nanoribbons. researchgate.net | Controlled edge morphology, semiconducting behavior. |
Synergistic Integration of Experimental and Computational Approaches
The complexity of reaction mechanisms and the vast chemical space of potential derivatives necessitate a close collaboration between experimental and computational chemists. The integration of these two approaches can accelerate the discovery and development of new synthetic methods and functional materials based on this compound.
Computational chemistry , particularly Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. nih.govweizmann.ac.il For instance, computational studies can be used to predict the feasibility of a proposed synthetic route, to understand the role of a catalyst in a reaction, or to screen a library of potential derivatives for desired electronic properties before embarking on time-consuming and expensive experimental work. nih.govresearchgate.net The combination of experimental NMR data with DFT calculations has been shown to be a powerful tool for structural elucidation. researchgate.net
An integrated feedback loop, where experimental results are used to refine computational models and vice versa, can significantly streamline the research process. nih.gov This synergistic approach has been successfully applied to the discovery of organic materials and the study of stereochemistry, demonstrating its potential to guide the rational design of new molecules and reactions. nih.govwiley.com Future research on this compound will greatly benefit from this integrated strategy, enabling a more targeted and efficient exploration of its chemical potential.
| Integrated Approach | Application Area | Benefit |
| DFT Calculations of Reaction Mechanisms | Greener Synthesis, Novel Catalysis | Understanding reaction pathways, catalyst design. nih.govweizmann.ac.il |
| Computational Screening of Derivatives | Functional Material Design | Prioritization of synthetic targets with desired properties. nih.gov |
| Combined Experimental and Computational Characterization | Structural Elucidation | Accurate determination of molecular structure and properties. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-4-(fluoromethoxy)benzene?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-bromophenol as a starting material. Fluoromethoxy groups are introduced by reacting the phenol with fluoromethylating agents (e.g., fluoromethyl halides) under basic conditions (e.g., K₂CO₃ in DMF). Pd-catalyzed cross-coupling reactions may also be employed for functionalization .
- Key Considerations : Reaction temperature (60–100°C) and solvent choice (e.g., DMSO or acetonitrile) significantly influence yield. Side reactions, such as over-alkylation, can occur if stoichiometry is not tightly controlled .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., para-bromo and fluoromethoxy groups).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₆BrFO: theoretical 217.0 g/mol).
- IR Spectroscopy : Stretching frequencies for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm functional groups .
Q. What safety precautions are required when handling this compound?
- Hazard Profile : Classified as a skin/eye irritant (GHS Hazard Statements: H315, H319).
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do electronic effects of the fluoromethoxy group influence substitution reactivity?
- Mechanistic Insight : The electron-withdrawing fluorine atom deactivates the benzene ring, directing electrophilic substitution to the para position relative to the bromine. This contrasts with methoxy groups, which are electron-donating.
- Experimental Data : Competitive reactions with HNO₃/H₂SO₄ show nitration occurs at the meta position to the fluoromethoxy group in 85% yield, validated by HPLC .
Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions with this compound?
- Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) are effective catalysts. Key parameters:
- Base : Cs₂CO₃ enhances transmetalation.
- Solvent : Toluene/ethanol mixtures (3:1) improve solubility of arylboronic acids.
- Yield Limitations : Steric hindrance from the fluoromethoxy group reduces coupling efficiency (typical yields: 60–75%) .
Q. How does this compound compare to analogs in biological activity studies?
- Antifungal Activity : Demonstrated moderate inhibition of Candida albicans (MIC: 32 µg/mL), outperforming non-fluorinated analogs (MIC: >64 µg/mL) due to enhanced membrane permeability .
- Structural Comparison :
| Compound | Bioactivity (MIC, µg/mL) | LogP |
|---|---|---|
| 1-Bromo-4-(methoxy)benzene | >64 | 2.8 |
| This compound | 32 | 2.1 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 16 | 1.9 |
- Conclusion : Fluorination enhances hydrophilicity and bioavailability .
Q. What strategies resolve contradictions in reported reaction yields for halogen displacement?
- Case Study : Discrepancies in SNAr yields (40–80%) arise from solvent polarity and nucleophile strength. For example:
- Polar Aprotic Solvents (DMF): Yield 75% with NaN₃.
- Protic Solvents (EtOH): Yield 45% due to reduced nucleophilicity.
- Resolution : Systematic screening of solvents/bases using design of experiments (DoE) minimizes variability .
Methodological Challenges
Q. How is regioselectivity controlled during derivatization?
- Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) with LDA at −78°C enables selective functionalization.
- Limitations : Fluoromethoxy groups lack strong directing ability, necessitating protecting-group strategies .
Q. What computational tools predict reactivity trends for this compound?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models charge distribution, identifying reactive sites (e.g., C-Br bond dissociation energy: 68 kcal/mol).
- Applications : Predicts optimal conditions for cross-coupling and photochemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
